2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a dimethylphenyl group, a phenylpiperazine moiety, and a benzenesulfonamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of 2-chloronicotinoyl isocyanate: This intermediate is prepared by reacting 2-chloronicotinic acid with a suitable reagent such as thionyl chloride.
Reaction with 3,5-dimethylaniline: The 2-chloronicotinoyl isocyanate is then reacted with 3,5-dimethylaniline in toluene at room temperature to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and benzenesulfonamide moieties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,5-dimethylphenyl)carbamoyl-nicotinamide: Shares structural similarities but differs in the position of the dimethylphenyl group.
N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide: Lacks the chlorine atom on the benzene ring.
Uniqueness
The uniqueness of 2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H26ClN3O3S |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C25H26ClN3O3S/c1-18-7-6-10-23(19(18)2)27-33(31,32)24-17-20(11-12-22(24)26)25(30)29-15-13-28(14-16-29)21-8-4-3-5-9-21/h3-12,17,27H,13-16H2,1-2H3 |
InChI Key |
JQSSJLBSTXOPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl)C |
Origin of Product |
United States |
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